molecular formula C7H11NO3 B1310460 Methyl (S)-(-)-2-isocyanato-3-methylbutyrate CAS No. 30293-86-8

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

Cat. No. B1310460
CAS RN: 30293-86-8
M. Wt: 157.17 g/mol
InChI Key: JCVZXXSBCISMLJ-LURJTMIESA-N
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Description

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is a compound that has been studied in the context of its metabolism and interaction with biological systems. The research has focused on its reactive metabolites and the potential systemic toxicities associated with exposure to such compounds.

Synthesis Analysis

The synthesis of related isocyanate compounds involves the administration to rats, as seen in the study of methyl isocyanate. This compound was metabolized and its glutathione conjugate was isolated from the bile of rats. The synthesis of isotopically labeled compounds, such as (2S)[3,3,3-2H3]isobutyrate, has also been reported, which provides insights into the metabolic pathways and the stereospecificity of hydrogen addition and abstraction in the body .

Molecular Structure Analysis

The molecular structure of methyl isocyanate and its metabolites has been characterized using advanced techniques like tandem mass spectrometry. The structure of the glutathione conjugate was elucidated as its N-benzyloxycarbonyl dimethylester derivative. This detailed structural analysis is crucial for understanding the reactivity and biological interactions of the compound .

Chemical Reactions Analysis

Methyl isocyanate is known to react with glutathione to form a reactive S-linked metabolite, which can further transfer its N-methylcarbamoyl moiety to other nucleophilic amino acids like cysteine. This reactivity suggests a mechanism by which isocyanates could exert their toxic effects in biological systems. The reverse reaction, where the cysteine add

Scientific Research Applications

Stereochemistry and Synthesis

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is involved in stereochemical studies and synthesis. For instance, its stereoisomers, such as methyl 3-hydroxy-2-methylbutyrate, have been prepared, and their absolute configurations determined (Tai & Imaida, 1978). This compound is also relevant in the context of enzymatic synthesis, as seen in the robust and cost-effective enzymatic synthesis developed for certain isoleucine precursors (Kerfah et al., 2015).

Catalysis

In the field of catalysis, studies have shown the role of methyl 2-methyl-3-oxobutyrate (a related compound) in hydrogenation processes using asymmetrically modified nickel catalysts (Tai, Watanabe, & Harada, 1979). This highlights the compound's utility in facilitating specific chemical reactions and enhancing selectivity.

Structural Studies

The compound has also been involved in crystallographic studies. For example, the crystal structures of related triorganotin butyrates have been determined, revealing insights into molecular configurations and interactions (Song, Cahill, & Eng, 2003).

Biochemistry and Food Science

In biochemistry and food science, derivatives of methyl 2-methyl-3-oxobutyrate, such as isovaleric acid, have been studied for their roles in cheese flavor. These compounds are produced by certain bacteria and contribute significantly to the characteristic flavors of Swiss cheese (Thierry, Richoux, Kerjean, & Lortal, 2004).

Astrochemistry

Interestingly, methyl isocyanate (CH3NCO), a related compound, has been identified in interstellar environments, suggesting its role as a precursor in the formation of larger organic compounds in space (Ligterink et al., 2017).

Genetic Toxicity Studies

Methyl isocyanate has been the subject of genetic toxicity studies, revealing its potential effects on chromosome structure and the mechanisms of its genetic toxicity, which may be relevant to understanding the biological impacts of related compounds (Shelby et al., 1987).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information would depend on the extent of previous research on the compound. For a specific compound, you may need to consult scientific literature or databases. If you have a different compound or topic in mind, feel free to ask!


properties

IUPAC Name

methyl (2S)-2-isocyanato-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZXXSBCISMLJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(-)-2-isocyanato-3-methylbutyrate

CAS RN

30293-86-8
Record name Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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